molecular formula C23H26ClN3O B11410654 1-(4-chlorophenyl)-4-(1-hexyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-(4-chlorophenyl)-4-(1-hexyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11410654
M. Wt: 395.9 g/mol
InChI Key: NGWPOLVPDFGMNB-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its complex structure, which includes a chlorophenyl group, a hexyl chain, and a benzodiazole moiety attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzodiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Attachment of the Hexyl Chain: The hexyl group can be introduced through alkylation reactions using hexyl halides in the presence of a base.

    Formation of the Pyrrolidinone Ring: This involves the cyclization of intermediates under controlled conditions to form the pyrrolidinone ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-CHLOROPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(4-CHLOROPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

    1-(4-CHLOROPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE:

    Other Benzodiazole Derivatives: Compounds with similar benzodiazole moieties but different substituents, such as 1-(4-METHOXYPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE.

    Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone rings but different substituents, such as 1-(4-CHLOROPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-THIONE.

Uniqueness: 1-(4-CHLOROPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to its combination of a chlorophenyl group, a hexyl chain, and a benzodiazole moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H26ClN3O

Molecular Weight

395.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-(1-hexylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C23H26ClN3O/c1-2-3-4-7-14-26-21-9-6-5-8-20(21)25-23(26)17-15-22(28)27(16-17)19-12-10-18(24)11-13-19/h5-6,8-13,17H,2-4,7,14-16H2,1H3

InChI Key

NGWPOLVPDFGMNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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